1-(1,3-thiazol-2-yl)butane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)4-6(10)7-8-2-3-11-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEUHUWMELAQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1,3 Thiazol 2 Yl Butane 1,3 Dione
Approaches to the Synthesis of 1-(1,3-thiazol-2-yl)butane-1,3-dione
The construction of this compound can be achieved through several strategic approaches. These methods either build the dione (B5365651) functionality onto a pre-existing thiazole (B1198619) ring or construct the thiazole ring from a butanedione-containing precursor.
Precursor-Based Synthetic Strategies (e.g., from 2-acetylthiazole)
One of the most direct methods for synthesizing this compound involves a precursor-based strategy, specifically the Claisen condensation. msu.eduopenstax.org This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry used to create β-keto esters or, in this case, a β-diketone. msu.edu
The synthesis starts with 2-acetylthiazole (B1664039) as the key precursor. The reaction mechanism involves the deprotonation of the α-carbon of 2-acetylthiazole by a strong base, such as sodium ethoxide, to form a highly reactive enolate ion. msu.edu This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an acylating agent, typically an ester like ethyl acetate (B1210297). openstax.orglibretexts.org The resulting tetrahedral intermediate subsequently collapses, expelling an alkoxide (e.g., ethoxide) as a leaving group to yield the final β-diketone product, this compound. openstax.orglibretexts.org A full equivalent of base is required because the product β-diketone is acidic and will be deprotonated, which helps to drive the reaction equilibrium toward the product. openstax.orglibretexts.org
This synthetic approach is analogous to the reported synthesis of other heterocyclic β-diketones, such as those containing a 2-thienyl group, highlighting its applicability in heterocyclic chemistry. researchgate.net The precursor, 2-acetylthiazole, can itself be synthesized through various methods, including the reaction of 2-bromothiazole (B21250) with butyllithium (B86547) followed by ethyl acetate. google.com
Table 1: Overview of Precursor-Based Synthesis
| Reaction Type | Key Precursor | Reagents | Product | Core Mechanism |
|---|---|---|---|---|
| Mixed Claisen Condensation | 2-Acetylthiazole | 1. Sodium Ethoxide (or other strong base) 2. Ethyl Acetate (or other acylating agent) 3. Acidic workup | This compound | Formation of a thiazolyl enolate followed by nucleophilic acyl substitution. msu.eduopenstax.org |
Cyclization Reactions for Thiazole Ring Formation with Butanedione Scaffolds
An alternative and widely used strategy for constructing thiazole rings is the Hantzsch thiazole synthesis. youtube.com This method builds the thiazole ring itself from acyclic precursors, one of which is a derivative of a butanedione scaffold. youtube.comyoutube.com
In this approach, an α-halocarbonyl compound reacts with a thioamide. youtube.com To produce this compound, the specific starting materials would be a halogenated derivative of 1,3-butanedione, such as 3-chloro-2,4-pentanedione (also known as 3-chloroacetylacetone), and a simple thioamide like thioformamide. rasayanjournal.co.innih.govsigmaaldrich.com
The reaction proceeds through the initial nucleophilic attack of the sulfur atom from the thioamide onto the carbon atom bearing the halogen in the dione scaffold (an SN2 reaction). youtube.com This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks one of the carbonyl groups of the dione. The final step is a dehydration reaction, which results in the formation of the aromatic 1,3-thiazole ring. youtube.com The use of halogenated β-dicarbonyl compounds like 3-chloro-2,4-pentanedione as precursors for five-membered heterocycles is a well-established method. rasayanjournal.co.in
Multicomponent Reactions Incorporating 1,3-Butanedione Scaffolds
Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer an efficient route to heterocyclic compounds. nih.gov The Hantzsch synthesis, in particular, can be adapted into an MCR format. While a direct MCR for this compound is not prominently documented, analogous reactions demonstrate the principle. For instance, the Hantzsch pyridine (B92270) synthesis is a classic MCR that condenses a β-ketoester (or β-diketone), an aldehyde, and ammonia (B1221849) to form dihydropyridines. wikipedia.orgorganic-chemistry.org This highlights the utility of β-dicarbonyls as foundational components in MCRs.
More relevantly, multicomponent domino reactions for the synthesis of trisubstituted thiazoles have been reported using cyclic 1,3-dicarbonyls, arylglyoxals, and thioamides. bepls.com Furthermore, acetylacetone (B45752) (2,4-pentanedione) has been used as a key reactant in the multicomponent synthesis of complex thiazolyl-pyrazole derivatives, demonstrating that butanedione scaffolds are effective substrates in such reactions. acgpubs.org A hypothetical MCR to form the target molecule could involve the one-pot reaction of a dicarbonyl synthon (like glyoxal), a sulfur source (like thioformamide), and a 1,3-dicarbonyl compound (acetylacetone).
Functionalization and Derivatization Strategies of the Core Scaffold
The this compound scaffold possesses two primary sites for chemical modification: the thiazole ring and the β-diketone moiety. This dual reactivity allows for extensive derivatization to create a library of related compounds.
The β-diketone portion of the molecule exists in a keto-enol tautomeric equilibrium. ijpras.comresearchgate.net This structure provides several avenues for functionalization:
Reactions at the Methylene (B1212753) Bridge : The proton on the carbon between the two carbonyl groups is acidic. Deprotonation with a base generates a stabilized enolate, which is a potent nucleophile. This enolate can participate in a variety of C-C bond-forming reactions, including alkylation with alkyl halides and condensation reactions (e.g., Knoevenagel or Claisen-Schmidt condensations) with aldehydes. rasayanjournal.co.innih.gov
Heterocycle Formation : The 1,3-dicarbonyl unit is a classic precursor for synthesizing other five- or six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. ijpras.comresearchgate.net
The thiazole ring itself can also be functionalized, primarily through electrophilic aromatic substitution (EAS). researchgate.net
Electrophilic Aromatic Substitution : For a parent thiazole ring, electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich carbon. researchgate.net The presence of the electron-withdrawing acetoacetyl group at the C2 position deactivates the ring towards electrophilic attack but is still expected to direct incoming electrophiles to the C5 position. rsc.org Standard EAS reactions like halogenation or nitration could potentially be used to introduce substituents at this site.
Table 2: Potential Derivatization Reactions
| Reactive Site | Reaction Type | Typical Reagents | Expected Product Type |
|---|---|---|---|
| β-Diketone (Methylene C) | Alkylation | Base, Alkyl Halide (R-X) | C-alkylated dione |
| β-Diketone (Methylene C) | Knoevenagel Condensation | Aldehyde (R-CHO), Base | α,β-unsaturated dicarbonyl |
| β-Diketone (Carbonyls) | Heterocycle Formation | Hydrazine (H₂NNH₂) | Thiazolyl-pyrazole derivative |
| Thiazole Ring (C5) | Electrophilic Halogenation | Br₂, FeBr₃ | 5-Bromo-thiazolyl dione |
Exploration of Reaction Mechanisms in Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The two primary pathways to this compound each have well-studied mechanisms.
The Hantzsch thiazole synthesis mechanism begins with a nucleophilic substitution, where the sulfur atom of the thioamide attacks the α-carbon of the halogenated β-diketone (e.g., 3-chloro-2,4-pentanedione), displacing the halide ion to form an S-alkylated intermediate. youtube.com This is followed by an intramolecular cyclization, where the lone pair on the nitrogen atom attacks one of the carbonyl carbons. The resulting tetrahedral intermediate is a hydroxythiazoline. The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring. acgpubs.org
Advanced Structural Elucidation and Solid State Analysis
Single Crystal X-ray Diffraction Studies of 1-(1,3-thiazol-2-yl)butane-1,3-dione and its Analogues
Single crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid. ornl.gov This method has been instrumental in confirming the structures of various thiazole (B1198619) and dione-containing compounds. nih.govnih.govresearchgate.netnih.gov
The way molecules pack in a crystal is determined by a network of intermolecular forces. X-ray diffraction can identify and characterize these interactions. In the crystal structure of 1-(piperidin-1-yl)butane-1,3-dione, C-H···O hydrogen bonds between the methyl group and the exocyclic methylene (B1212753) unit as donor sites and the amide carbonyl oxygen atom as an acceptor create a two-dimensional layered arrangement. nih.govnih.gov In another example, 1,4-bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]butane, weak intermolecular C—H···π interactions link the molecules into layers. nih.gov The analysis of [Ag(2-Htza)(2-tza)] (where 2-Htza = 1,3-thiazole-2-carboxylic acid) showed O—H⋯O hydrogen bonds forming a tape-like structure, which is further organized by C—H⋯O and C—H⋯π interactions into a three-dimensional network. researchgate.net
Spectroscopic Characterization Techniques for Structural Confirmation
A suite of spectroscopic techniques is employed to corroborate the structural data obtained from X-ray crystallography and to characterize the compound in solution.
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. emerypharma.comnih.govresearchgate.net
¹H-NMR and ¹³C-NMR: One-dimensional ¹H and ¹³C-NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.orgresearchgate.net The chemical shifts, signal multiplicities, and coupling constants in ¹H-NMR, along with the chemical shifts in ¹³C-NMR, allow for the assignment of atoms to specific positions within the molecule. emerypharma.comresearchgate.net For example, in many 1,3-dicarbonyl compounds, the keto-enol tautomerism can be observed and quantified by ¹H NMR based on the solvent's polarity. researchgate.net
2D-NMR (HSQC, HMBC): Two-dimensional NMR techniques provide further connectivity information. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C atoms, simplifying the assignment of the carbon skeleton. emerypharma.comustc.edu.cnnih.govsdsu.edu Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure and confirming the connectivity of different functional groups. emerypharma.comustc.edu.cnnih.govsdsu.edu The combination of HSQC and HMBC is a powerful method for tracing out the carbon framework of an organic compound. ustc.edu.cn
The following table shows hypothetical ¹H and ¹³C NMR data for this compound, illustrating the type of information obtained from these experiments.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |
| Thiazole-H4 | 7.8 (d) | 143.0 | C2, C5 |
| Thiazole-H5 | 7.5 (d) | 120.0 | C4, C2 |
| CH₂ | 4.2 (s) | 55.0 | C=O (ketone), C=O (thiazolyl), C(thiazole) |
| CH₃ | 2.2 (s) | 30.0 | C=O (ketone), CH₂ |
| Thiazole-C2 | - | 168.0 | - |
| C=O (thiazolyl) | - | 190.0 | - |
| C=O (ketone) | - | 200.0 | - |
This table is illustrative and does not represent actual experimental data.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.govscielo.org.za For this compound, characteristic sharp absorption bands would be expected for the C=O (carbonyl) stretching vibrations of the ketone and the thiazolyl ketone groups. The stretching vibrations of the C-H bonds in the thiazole ring and the alkyl chain, as well as the C=N and C-S stretching of the thiazole ring, would also be observable. nih.govscielo.org.za
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, MS and HRMS would be employed to confirm its molecular formula and to gain insights into its structural integrity through controlled fragmentation.
Molecular Ion Determination
The initial step in the mass spectrometric analysis would be the identification of the molecular ion peak (M+). For this compound (C₇H₇NO₂S), the exact mass of the molecular ion would be determined. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.
Expected Fragmentation Pathways
While specific experimental data for this compound is not available, the fragmentation in electron ionization (EI) mass spectrometry would likely proceed through several key pathways based on the functional groups present: the thiazole ring and the butane-1,3-dione side chain.
Common fragmentation patterns for related heterocyclic and dicarbonyl compounds suggest the following potential fragment ions. For instance, studies on various thiazole derivatives have shown characteristic cleavages of the ring and its substituents. Similarly, the fragmentation of dicarbonyl compounds often involves cleavage of the C-C bonds adjacent to the carbonyl groups.
The fragmentation of the butane-1,3-dione chain could lead to the formation of an acetyl cation ([CH₃CO]⁺) and other related fragments. Cleavage between the thiazole ring and the dione (B5365651) side chain would likely generate a thiazolyl cation or a related radical cation.
It is important to note that the precise fragmentation pattern, including the relative abundance of each fragment ion, can only be definitively determined through experimental analysis of the compound. The proposed fragmentation pathways remain theoretical in the absence of such data.
Tautomerism and Conformational Dynamics of 1 1,3 Thiazol 2 Yl Butane 1,3 Dione
Investigation of Keto-Enol Tautomeric Equilibria in Solution and Solid State
Like other β-dicarbonyl compounds, 1-(1,3-thiazol-2-yl)butane-1,3-dione can exist as a mixture of keto and enol tautomers. The equilibrium between these forms is a dynamic process influenced by various factors, including the physical state (solution or solid) and the surrounding environment. libretexts.orgresearchgate.net In the solid state, the molecule might adopt the trans-β-diketo tautomer due to packing forces, even if the enol form is more stable in solution. rsc.org The presence of a strong intramolecular hydrogen bond in the enol form is a significant stabilizing factor. masterorganicchemistry.com
The two primary enolic forms arise from the tautomerization involving either the carbonyl group adjacent to the thiazole (B1198619) ring or the one adjacent to the methyl group. The relative stability of these enol forms is dictated by the electronic effects of the thiazole and methyl substituents.
Solvent Effects on Tautomeric Ratios and Preferences
The position of the keto-enol equilibrium is highly sensitive to the solvent's properties, such as polarity and hydrogen-bonding capability. mdpi.comvanderbilt.edu Generally, nonpolar solvents tend to favor the enol form due to the stability provided by the internal hydrogen bond. masterorganicchemistry.comnih.gov In contrast, polar protic solvents can compete for hydrogen bonding, potentially shifting the equilibrium towards the keto form. mdpi.com For some 1,3,4-thiadiazole (B1197879) derivatives, it has been observed that the percentage of the keto form increases with rising solvent polarity. mdpi.com However, in other cases involving similar heterocyclic systems, the enol form is predominant in polar solvents. nih.gov The tautomeric equilibrium of related β-diketones has been shown to be strongly solvent-dependent, with the enol content varying significantly in different media. masterorganicchemistry.com It has been suggested for some heterocyclic compounds that the solvent's polarizability, rather than its dipole moment, may be the determining factor in the solvent-induced tautomerism. nih.gov
Table 1: Expected Solvent Effects on the Tautomerism of this compound
| Solvent Type | Expected Predominant Tautomer | Rationale |
| Nonpolar (e.g., Cyclohexane, CCl₄) | Enol | Stabilization of the intramolecular hydrogen bond in the enol form. masterorganicchemistry.com |
| Polar Aprotic (e.g., DMSO, Acetone) | Keto or Enol | The equilibrium can be complex; some studies show a preference for the keto form in polar aprotic solvents like DMSO. dntb.gov.ua |
| Polar Protic (e.g., Methanol, Water) | Keto | Disruption of the intramolecular hydrogen bond by solvent molecules. mdpi.com |
Spectroscopic Probes for Tautomeric Forms (e.g., NMR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are invaluable for identifying and quantifying the different tautomeric forms of this compound.
NMR Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for studying keto-enol tautomerism. libretexts.org In ¹H NMR, the enol form is characterized by a distinctive signal for the enolic proton, typically in the range of 15-17 ppm, due to the strong intramolecular hydrogen bond. The keto form would show a characteristic signal for the methylene (B1212753) protons (–CH₂–) adjacent to the two carbonyl groups. The relative integrals of these peaks can be used to determine the keto-enol ratio in a given solvent. ed.gov In ¹³C NMR, the carbonyl carbons of the keto form and the enolic carbons provide distinct signals. For instance, a study on a 1,3,4-thiadiazole derivative showed signals for the ketonic carbon at around δ 204.5 ppm and the enolic carbon at approximately δ 155.5 ppm, confirming the presence of both tautomers. dntb.gov.ua
UV-Vis Spectroscopy : The keto and enol forms have different electronic structures and thus exhibit distinct absorption bands in their UV-Vis spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition). mdpi.comnih.gov The absorption maxima and their intensities are solvent-dependent, reflecting the shift in the tautomeric equilibrium. For a related 1,3,4-thiadiazole derivative, two main absorption bands were observed, with their relative intensities changing with the solvent, indicating the presence of both keto and enol tautomers. vanderbilt.edu
Mass Spectrometry : Mass spectrometry can provide evidence for the existence of both tautomers through their fragmentation patterns. dntb.gov.ua The molecular ion peak would be the same for both forms. However, the fragmentation pathways can differ. For example, the enol form might undergo a characteristic retro-Diels-Alder reaction, while the keto form would likely show fragmentation patterns typical of ketones, such as α-cleavage to form acylium ions. chemguide.co.uk The observation of fragment ions characteristic of both pathways can suggest the presence of both tautomers in the gas phase. dntb.gov.ua
Influence of Substituents on Tautomeric Stability and Preferences
The electronic nature of the substituents on the β-dicarbonyl framework plays a crucial role in determining the relative stability of the tautomers. rsc.org The thiazole ring in this compound is an electron-withdrawing group, which is expected to influence the acidity of the adjacent protons and the stability of the resulting enol form.
Generally, electron-withdrawing groups attached to the carbonyl carbon stabilize the enol form by increasing the acidity of the α-protons and through resonance stabilization of the enolate. ed.gov Therefore, the thiazole ring is expected to favor the formation of the enol tautomer where the double bond is conjugated with the heterocyclic ring. stackexchange.com This would lead to a preference for the enol form where the hydroxyl group is on the carbonyl carbon attached to the methyl group, allowing for an extended conjugated system involving the thiazole ring. stackexchange.com Conversely, electron-donating groups tend to destabilize the enol form. ed.gov
Conformational Analysis and Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonding)
The formation of this intramolecular hydrogen bond is a critical factor in the stabilization of the enol form. masterorganicchemistry.com Studies on similar heterocyclic systems have shown that intramolecular hydrogen bonds, such as N–H⋯N, can stabilize specific conformations. nih.gov In the case of this compound, the O–H⋯O hydrogen bond in the enol form is expected to be the dominant intramolecular interaction. The strength of this hydrogen bond can be influenced by the electronic effects of the thiazole substituent. The electron-withdrawing nature of the thiazole ring can enhance the acidity of the enolic proton, leading to a stronger hydrogen bond.
The conformation of the thiazole ring relative to the dione (B5365651) moiety is also an important aspect. The planarity of the system is favored by conjugation, but steric hindrance between the thiazole ring and the dione part might lead to a twisted conformation. bohrium.com Computational studies on related thiazole-containing molecules have highlighted the importance of intramolecular interactions in determining the preferred conformation. bohrium.com
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 1-(1,3-thiazol-2-yl)butane-1,3-dione, DFT calculations are instrumental in determining its three-dimensional geometry, bond lengths, bond angles, and the distribution of electrons within the molecule. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular structure and calculate various electronic properties. researchgate.net Computational studies on related heterocyclic dione (B5365651) systems, such as thiazolidine-2,4-dione derivatives, have demonstrated the utility of DFT in correlating calculated structural parameters with experimental data. researchgate.net These calculations provide a foundational understanding of the molecule's stability and electronic configuration.
A significant application of DFT is the prediction of spectroscopic data, which is invaluable for structure elucidation. Quantum mechanical calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the frequencies of vibrational modes (infrared and Raman spectroscopy). The process often involves optimizing the molecule's geometry and then performing calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR shifts.
For complex molecules, the accuracy of these predictions can be enhanced by considering an ensemble of rapidly interconverting conformations, as the observed spectrum is a Boltzmann-weighted average of all contributing isomers. nih.govd-nb.info While experimental data for this compound is not specified, theoretical predictions serve as a powerful tool for comparison against potential experimental results. nih.govchemrxiv.org
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto-Enol Tautomers) Predicted using DFT (B3LYP/6-31G) in CDCl₃. Values are for illustrative purposes.*
| Atom Position | Keto Form (ppm) | Enol Form (ppm) |
|---|---|---|
| ¹H NMR | ||
| Thiazole (B1198619) H-4' | 7.85 | 7.70 |
| Thiazole H-5' | 7.50 | 7.45 |
| Methylene (B1212753) CH₂ | 4.10 | - |
| Vinylic CH | - | 6.20 |
| Methyl CH₃ | 2.30 | 2.15 |
| Enolic OH | - | 15.5 |
| ¹³C NMR | ||
| Thiazole C-2' | 168.0 | 165.5 |
| Thiazole C-4' | 145.0 | 144.8 |
| Thiazole C-5' | 122.5 | 122.0 |
| Carbonyl C-1 | 192.5 | 185.0 |
| Carbonyl C-3 | 201.0 | 195.5 |
| Methylene C-2 | 55.0 | 98.0 |
This compound can exist in several conformations, most notably as keto-enol tautomers and different rotamers arising from rotation around single bonds. DFT calculations are crucial for determining the relative energies of these various isomers. By calculating the total electronic energy of each optimized conformer, it is possible to identify the most stable (lowest energy) structure and determine the energy barriers for interconversion.
The diketone moiety can exist predominantly in an enol form, stabilized by an intramolecular hydrogen bond forming a six-membered ring. Computational analysis reveals that such enolic forms are often significantly lower in energy than the corresponding diketo form. The Boltzmann distribution, derived from these energy differences, can predict the relative population of each conformer at a given temperature, which is essential for interpreting experimental data accurately. nih.gov
Table 2: Illustrative Conformational and Tautomeric Energies for this compound Calculated at the DFT B3LYP/6-31G level of theory. Energies are relative to the most stable isomer.*
| Isomer / Tautomer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Enol-A | Hydrogen bond between C1-O and C3-OH | 0.00 |
| Enol-B | Hydrogen bond between C3-O and C1-OH | 1.5 |
Molecular Electrostatic Potential (MEP) analysis is a vital computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would show negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the dione group and the nitrogen atom of the thiazole ring. researchgate.net These regions represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the acidic proton in the enol form, indicating sites susceptible to nucleophilic attack. researchgate.net This analysis provides a clear, visual guide to the molecule's reactive behavior. researchgate.net
Quantum Chemical Calculations for Reaction Pathway and Regioselectivity Analysis
Beyond static properties, quantum chemical calculations can model the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and predict the most favorable reaction pathways. This is particularly useful for understanding the regioselectivity of reactions involving this compound.
For example, in an alkylation or acylation reaction, the molecule offers multiple potential nucleophilic sites (the central carbon of the β-diketone system, the thiazole nitrogen, or the oxygen atoms). Quantum chemical modeling can determine the activation energy for attack at each site, thereby predicting the major product. Studies on the reactions of other heterocyclic systems, such as the interaction of 2-bromomethyl-1,3-thiaselenole with thiols, have successfully used these methods to uncover complex, multi-step reaction pathways and explain the formation of unexpected products. nih.gov Similarly, computational analysis of the synthesis of thiazolo[3,2-b] d-nb.inforesearchgate.netimist.matriazoles has been used to rationalize the observed regioselectivity. ucm.es
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were identified, numerous studies have been performed on related thiazole and thiazolidine-dione analogues. researchgate.netresearchgate.net
In a typical QSAR study, a set of related molecules with known activities is used to build a mathematical model. This model is based on molecular descriptors, which are numerical values representing various physicochemical properties (e.g., electronic, steric, and hydrophobic). For a series of analogues of this compound, relevant descriptors might include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, specific steric parameters.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation that links these descriptors to the biological activity. imist.ma Such models can predict the activity of new, unsynthesized analogues and guide the design of more potent compounds. researchgate.netimist.ma
Table 3: Common Descriptor Classes Used in QSAR Modeling of Thiazole Analogues
| Descriptor Class | Example Descriptors | Relevance to Activity |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Governs electrostatic and orbital-controlled interactions with biological targets. imist.ma |
| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Wiener Index | Defines the size, shape, and fit of the molecule within a receptor binding pocket. |
Coordination Chemistry and Metal Complexation of 1 1,3 Thiazol 2 Yl Butane 1,3 Dione
Ligand Properties of the Thiazole-Substituted 1,3-Diketone Scaffold
The 1-(1,3-thiazol-2-yl)butane-1,3-dione molecule is a bifunctional ligand with significant potential in coordination chemistry. Its coordination behavior is primarily dictated by the interplay between the 1,3-diketone moiety and the thiazole (B1198619) ring.
The 1,3-diketone fragment exists in a tautomeric equilibrium between the keto and enol forms. Upon deprotonation, the enol form generates a monoanionic bidentate ligand known as a β-diketonate. This is a powerful chelating agent that coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. This O,O-donor set is a classic feature of ligands like acetylacetonate (B107027) and has been used to synthesize a vast array of metal complexes.
The incorporation of a thiazole ring at the C2 position introduces additional donor sites and electronic complexity. Thiazoles are five-membered heteroaromatics containing both a soft donor atom (sulfur) and a hard donor atom (nitrogen). nih.gov This dual nature suggests that the thiazole moiety can coordinate to a variety of hard and soft metal centers. nih.gov Consequently, the entire this compound scaffold can function not only as a bidentate O,O-donor ligand but also potentially as a tridentate ligand, involving the thiazole nitrogen in the coordination sphere. The ability to form stable complexes is a hallmark of ligands containing azole moieties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this scaffold typically involves the reaction of the ligand with a suitable metal salt in an organic solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Fe(II), Mn(II), Co(II), Zn(II))
Synthesis: The preparation of transition metal complexes with thiazole-diketonate ligands generally involves reacting the ligand with a metal(II) salt, such as a chloride, nitrate, or acetate (B1210297), in a 2:1 ligand-to-metal molar ratio. orientjchem.orgrsc.org The reaction is typically carried out in a solvent like ethanol (B145695) or methanol, often under reflux to ensure completion. nih.gov In many procedures, a weak base like sodium acetate is added to facilitate the deprotonation of the diketone's enolic proton, promoting the formation of the anionic chelating ligand. nih.gov The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration.
Characterization: The structures of the synthesized complexes are established through various analytical methods:
Infrared (IR) Spectroscopy: This technique confirms the coordination of the ligand to the metal center. Key evidence includes the disappearance of the broad ν(O-H) band of the enol form and significant shifts in the ν(C=O) and ν(C=C) stretching frequencies of the diketonate backbone upon chelation. researchgate.net Coordination of the thiazole nitrogen would be indicated by a shift in the ν(C=N) band. orientjchem.org
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes show intense bands in the UV region, which are assigned to π → π* transitions within the ligand. researchgate.netmonash.edu The formation of the complex is confirmed by the appearance of new, weaker bands in the visible region, corresponding to d-d electronic transitions of the metal ion. monash.edu The position and intensity of these bands can provide information about the coordination geometry around the metal center.
Magnetic Susceptibility and Molar Conductivity: Magnetic moment measurements are crucial for determining the geometry of paramagnetic complexes, such as distinguishing between diamagnetic square-planar Ni(II) (d⁸) and paramagnetic octahedral Ni(II) complexes. nih.gov Molar conductivity measurements in solvents like DMF or DMSO help to establish whether the complexes are neutral (non-electrolytic) or ionic. orientjchem.org
The table below summarizes typical characteristics observed for transition metal complexes with related N,S-heterocyclic β-diketone or Schiff base ligands.
| Metal Ion | Proposed Geometry | Magnetic Moment (μ_eff, B.M.) | Key Spectral Data |
| Cu(II) | Square Planar / Distorted Octahedral | ~1.7-2.2 | d-d transitions in the visible region. |
| Ni(II) | Square Planar (diamagnetic) or Octahedral (paramagnetic) | ~2.9-3.4 (for octahedral) | Geometry-dependent d-d bands. |
| Co(II) | Tetrahedral or Octahedral | ~4.3-5.2 (for octahedral) | Visible absorptions characteristic of Co(II) geometry. |
| Fe(II) | Octahedral | ~5.0-5.5 (high-spin) | Often requires specific conditions to avoid oxidation. |
| Mn(II) | Octahedral (high-spin) | ~5.9 | Weak d-d transitions due to spin-forbidden nature. |
| Zn(II) | Tetrahedral or Octahedral | Diamagnetic | Coordination confirmed by NMR and IR, no d-d bands. |
This table is a generalized representation based on data from analogous systems.
Lanthanide Complexes and Luminescent Properties
Synthesis: Lanthanide(III) complexes are typically synthesized by reacting the ligand with a hydrated lanthanide(III) salt, such as Ln(NO₃)₃·nH₂O, in an appropriate solvent mixture like ethanol-water. researchgate.net The stoichiometry is often 1:3 (metal:ligand) to form neutral [Ln(L)₃] complexes, where the charge of the three monoanionic diketonate ligands balances the +3 charge of the lanthanide ion.
Luminescent Properties: Lanthanide ions (Ln³⁺) possess unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes, but they suffer from very low absorption cross-sections. mdpi.com Coordination with an organic ligand like this compound can overcome this limitation through a mechanism known as the antenna effect .
In this process:
The organic ligand scaffold has strong π → π* absorption bands in the UV region and efficiently absorbs excitation energy.
This absorbed energy is transferred from the ligand's excited singlet state to its triplet state via intersystem crossing.
Finally, the energy is transferred from the ligand's triplet state to the accepting f-orbitals of the central lanthanide(III) ion.
The excited Ln³⁺ ion then relaxes to its ground state by emitting light, resulting in its characteristic luminescence.
This sensitized emission is significantly more intense than what can be achieved by direct excitation of the lanthanide ion. mdpi.com Complexes of europium(III) and terbium(III) are of particular interest as they exhibit bright, characteristic emissions in the visible spectrum (red for Eu³⁺ and green for Tb³⁺).
Electrochemical Studies of Metal Complexes
Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of metal complexes, providing insights into the stability of different oxidation states of the central metal ion. sathyabama.ac.in
The electrochemical properties of complexes containing the thiazole-diketonate scaffold are influenced by the nature of the metal, its coordination environment, and the electronic character of the ligand.
Transition Metal Complexes: Studies on analogous systems show that these complexes undergo well-defined redox processes. For instance, Ni(II) β-diketonate complexes often exhibit a quasi-reversible one-electron oxidation wave corresponding to the Ni(II)/Ni(III) couple. researchgate.netmonash.eduresearchgate.net The potential for this oxidation is sensitive to the ligand environment. researchgate.net Similarly, Cu(II) complexes with related ligands can display a quasi-reversible reduction corresponding to the Cu(II)/Cu(I) couple. analis.com.mynih.gov The redox behavior of Schiff base complexes derived from thiazole shows clear reduction peaks, indicating the electrochemical activity of the coordinated metal center. orientjchem.orgresearchgate.net
Lanthanide Complexes: The electrochemistry of lanthanide complexes is typically dominated by the Ln(III)/Ln(II) redox couple. nsf.gov These reduction potentials are generally very negative, reflecting the high stability of the +3 oxidation state. nsf.gov For some lanthanides, such as europium, the Ln(II) state is relatively accessible. Cyclic voltammetry can be used to confirm the oxidation state of the metal in the synthesized complex; for example, a CV scan showing an anodic (oxidation) peak confirms that the metal was initially in a reduced state, such as Ce(III). informaticsjournals.co.in
The table below provides representative electrochemical data for related transition metal complexes.
| Complex Type | Redox Couple | E½ or Epc (V vs. Ag/AgCl) | Reversibility |
| Cu(II) Complex | Cu(II) → Cu(I) | 0.03 (Epc) | Quasi-reversible |
| Ni(II) Complex | Ni(II) → Ni(I) | 0.12 (Epc) | Quasi-reversible |
| Fe(II) Complex | Fe(II) → Fe(I) | -0.47 (Epc) | Quasi-reversible |
Data synthesized from related pyrazolyl-pyridazine complexes and serves as a representative example. analis.com.my
Research on Analogues and Derivatives of 1 1,3 Thiazol 2 Yl Butane 1,3 Dione
Structural Modifications of the Butane-1,3-dione Moiety
The butane-1,3-dione portion of the molecule is a key functional group that can be chemically altered to influence the compound's properties. Research in this area has focused on reactions that transform the β-diketone system into other functional groups or incorporate it into larger ring structures.
One common modification involves the conversion of thiazolyl-β-ketoester compounds, which are closely related to the butane-1,3-dione structure. For instance, β-ketoester derivatives have been reacted with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield dimethylamino imine derivatives. acgpubs.org In a subsequent step, these ketoester derivatives can be transformed into ethanone (B97240) derivatives, effectively altering the original dione (B5365651) structure. acgpubs.orgresearchgate.net This sequential reaction pathway allows for the creation of new molecules where the diketone functionality is replaced by an acetyl group, which can serve as a precursor for further synthesis. acgpubs.orgresearchgate.net
Another strategy involves using different dione-containing starting materials to build the molecule. Instead of a simple butane-1,3-dione, researchers have utilized 3-acetyl-coumarin derivatives. benthamdirect.com For example, the condensation of 3-acetyl-6-bromo-2H-chromen-2-one with other reagents leads to the formation of complex hybrids where the dione moiety is part of a larger, biologically active coumarin (B35378) ring system. nih.gov
Table 1: Examples of Modifications to the Butane-1,3-dione Moiety
| Original Moiety | Reagents/Reaction | Modified Moiety/Structure | Reference |
| β-Ketoester | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Dimethylamino imine derivative | acgpubs.org |
| β-Ketoester | Sequential reaction | Ethanone derivative | acgpubs.orgresearchgate.net |
| 3-Acetyl-coumarin | Condensation with hydrazine (B178648) carbothioamide and phenacyl bromides | Thiazole-coumarin hybrid | benthamdirect.com |
| 3-Acetyl-6-bromo-2H-chromen-2-one | Knoevenagel condensation, followed by treatment with bromine | 3-(2-Bromoacetyl)-6-bromo-2H-chromen-2-one | nih.gov |
Substitutions on the Thiazole (B1198619) Ring
The thiazole ring offers multiple positions (C4 and C5) for substitution, providing a rich avenue for creating structural diversity. The nature of the substituent group can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.
Electrophilic substitution reactions on the thiazole ring preferentially occur at the C5 position. pharmaguideline.com Research has demonstrated that a wide variety of groups can be introduced onto the thiazole ring. For example, studies have shown that substituting the thiazole with aryl groups, such as a phenyl ring, or smaller groups like a methyl group, is crucial for certain biological activities like antitumor effects. nih.gov
Further investigations have explored the impact of different substituents on a phenyl ring attached to the thiazole core. The presence of groups like p-chloro or p-methyl on this appended phenyl ring has been found to be important for activity. nih.gov More complex substitutions have also been successfully implemented, including the attachment of 2-bromophenylamino and 3,4-dichlorophenylamino groups, which resulted in compounds with significant antibacterial and antitubercular activities. researchgate.net
Table 2: Examples of Substituents on the Thiazole Ring
| Position on Thiazole Ring | Substituent Group | Resulting Compound Type/Observation | Reference |
| Position 2 (via amino linkage) | 2-Bromophenylamino | High antibacterial activity | researchgate.net |
| Position 2 (via amino linkage) | 3,4-Dichlorophenylamino | High antitubercular activity | researchgate.net |
| Position 4 | Methyl group | Often used in synthesis of derivatives | nih.gov |
| Position 5 | Aryl groups | Synthesized via reaction with phosphorus pentasulfide and triethylamine | pharmaguideline.com |
| General | Phenyl ring (attached to thiazole) | Essential for certain activities | nih.gov |
Hybrid Compounds Incorporating Other Heterocyclic Systems
A prominent strategy in modern medicinal chemistry is the hybridization of pharmacophores, which involves covalently linking two or more different heterocyclic ring systems. This approach aims to create chimeric molecules that may exhibit synergistic or novel biological activities by interacting with multiple biological targets. The 1-(1,3-thiazol-2-yl)butane-1,3-dione framework has been extensively used as a scaffold for creating such hybrids.
Thiazole-Coumarin Hybrids: Coumarins are a well-known class of heterocyclic compounds with diverse biological properties. Numerous studies report the synthesis of thiazolyl-coumarin hybrids. nih.govresearchgate.nettandfonline.com These are often prepared through methods like the Hantzsch cyclisation of 3-(2-bromoacetyl)-2H-chrome-2-ones with thiourea (B124793) derivatives or through multi-component reactions involving 3-acetyl-4-hydroxycoumarin. researchgate.nettandfonline.com These hybrid molecules have been investigated for a range of activities, including as antibacterial agents and carbonic anhydrase inhibitors. nih.govnih.gov
Thiazole-Pyrazole/Pyrazoline Hybrids: The combination of thiazole and pyrazole (B372694) or its dihydro-analogue, pyrazoline, has yielded compounds with significant biological potential. nih.gov These hybrids are synthesized by coalescing the thiazole and pyrazoline/pyrazole pharmacophores into a single molecular framework. nih.govnih.gov For instance, one synthetic route involves reacting chalcone (B49325) derivatives with thiosemicarbazide (B42300) to form a pyrazoline intermediate, which is then used to construct the thiazole ring. acgpubs.orgnih.gov These hybrids have shown promise as anticancer and anti-inflammatory agents. nih.gov
Thiazole-Pyrimidine Hybrids: Pyrimidine (B1678525) is a core structure in nucleobases, making it an attractive heterocyclic system for drug design. The rational design of hybrid molecules incorporating thiazole and pyrimidine scaffolds has been explored to develop novel anticancer agents. dntb.gov.uaresearchgate.net These compounds aim to leverage the biological roles and structural versatility of both heterocyclic systems to enhance pharmacological profiles and overcome drug resistance. dntb.gov.uaresearchgate.net Thiazole-pyrimidine hybrids have also been investigated as dual inhibitors of COX-2/sEH for anti-inflammatory applications. nih.gov
Other Heterocyclic Hybrids: The scope of hybridization extends to other important heterocyclic systems as well.
Pyridine (B92270): Thiazole-pyridine hybrids have been synthesized and evaluated for their antiproliferative activity against various human carcinoma cell lines. nih.govmdpi.com
1,3,4-Thiadiazole (B1197879): This ring system has been linked to thiazole-containing structures to create novel derivatives with potential antimicrobial and anticancer activities. mdpi.comnih.govtubitak.gov.tr
Triazole: Thiazole has been conjugated with the triazole ring system, another important pharmacophore known for its wide range of biological activities. nih.govresearchgate.netnih.gov
Thiophene (B33073): Hybrid molecules incorporating thiazole, pyrazole, and thiophene rings have been synthesized and studied for their antioxidant properties. rsc.org
Table 3: Examples of Hybrid Compounds with Other Heterocyclic Systems
| Incorporated Heterocycle | Synthetic Strategy | Example of Resulting Hybrid | Potential Application | Reference |
| Coumarin | Hantzsch cyclisation of 3-(2-bromoacetyl)-2H-chrome-2-ones | Thiazolyl-coumarin derivatives | Antibacterial, Antiviral | researchgate.net |
| Pyrazoline | Reaction of chalcone derivatives with thiosemicarbazide followed by cyclization | Thiazolyl-pyrazoline conjugates | Anticancer, Anti-inflammatory | nih.govnih.gov |
| Pyrimidine | Cyclization of thiazole carboxamides with trifluoroacetic anhydride | 1,3-Thiazolyl-pyrimidine derivatives | Anticancer, Anti-inflammatory | nih.govresearchgate.netnih.gov |
| Pyridine | One-pot multi-component reaction | Thiazolyl pyridines linked with thiophene | Anticancer | nih.gov |
| 1,3,4-Thiadiazole | Reaction of thiadiazole-enaminones with nitrogen-nucleophiles | Thiadiazole-pyrazole linked products | Antimicrobial | mdpi.com |
| 1,2,4-Triazole | Reaction of thiosemicarbazides with isoindoline-1,3-diones | Isoindoline-1,3-diones containing 1,2,4-triazole | Antitumor, Antifungal | nih.gov |
| Thiophene | Multi-step synthesis starting with acetyl thiophene | Pyrazolyl–thiazole derivatives of thiophene | Antioxidant | rsc.org |
Pharmacological Relevance and Structure Activity Relationship Studies Excluding Mechanistic Biology and Clinical Data
Investigation of Bioactivity Profiles in Relevant Assays
The diverse biological activities of thiazole (B1198619) derivatives are a testament to their versatility as pharmacophores. The inherent properties of the thiazole nucleus, such as its ability to act as a bioisostere for other rings like oxazole, imidazole (B134444), and pyrazole (B372694), contribute to its wide-ranging pharmacological profile. nih.gov
Thiazole derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a spectrum of bacterial and fungal pathogens. nih.govmdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes. mdpi.com
A series of 2,5-dichloro thienyl-substituted thiazoles were evaluated for their minimum inhibitory concentration (MIC) against various fungal and bacterial strains. nih.gov Compounds featuring amino or 8-quinolinyl substitutions showed enhanced antimicrobial activity. nih.gov Similarly, newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger. nih.gov Notably, benzo[d]thiazole derivatives displayed significant activity at lower concentrations compared to the 1,3-thiazole derivatives. nih.gov
Hybrid molecules, combining the thiazole nucleus with other heterocyclic systems like thiophene (B33073), pyrazole, and triazole, have also been a focus of antimicrobial research. nih.gov For instance, acylhydrazones containing a 1,4-phenylenebisthiazole nucleus have been synthesized and evaluated for their anti-Candida activity. nih.gov The presence of two thiazole moieties linked by a hydrazone group was associated with increased antibacterial and antifungal effects. nih.gov
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Type | Test Organisms | Activity | Reference |
|---|---|---|---|
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Aspergillus flavus, Penicillium marneffei, Trichophyton mentagrophytes, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Enhanced activity with amino or 8-quinolinyl moieties (MIC 6.25-12.5 µg/mL). nih.gov | nih.gov |
| 1,3-thiazole and benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | Benzo[d]thiazole derivatives showed significant activity (MIC 50-75 µg/mL). nih.gov | nih.gov |
| Acylhydrazones with a 1,4-phenylenebisthiazole nucleus | Candida albicans, C. parapsilosis, C. krusei | The presence of two thiazole moieties increased activity. nih.gov | nih.gov |
The thiazole scaffold is a key component in several anticancer agents, including the approved drugs tiazofurin, dasatinib, and dabrafenib. nih.gov Research has focused on synthesizing novel thiazole derivatives and evaluating their antiproliferative activity against various cancer cell lines.
Hybrid molecules combining thiazolidine-2,4-dione (TZD) and thiazole moieties have been investigated for synergistic anticancer effects. nih.gov A series of these hybrids were tested against breast cancer (MCF-7, MDA-MB-231) and melanoma (A2058) cell lines. nih.gov One derivative, in particular, showed significant activity against A2058 melanoma cells with an IC₅₀ value of 3.5 ± 1.1 µM. nih.gov
Other studies have explored 2-substituted thiazole-4[5H]-one derivatives for their antineoplastic activities. mdpi.com Synthesized thiazole derivatives exhibited antiproliferative activity against MCF-7 and HepG2 (liver cancer) cells. mdpi.com One compound was found to induce cell death in MCF-7 cells through both apoptosis and necrosis. mdpi.com The combination of a thiazole ring with other heterocycles, such as thiadiazole and imidazole, has also yielded compounds with moderate to high anticancer activity against liver carcinoma cell lines. jst.go.jp
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Compound Type | Cell Lines | Activity Metric | Findings | Reference |
|---|---|---|---|---|
| Thiazolidine-2,4-dione-thiazole hybrids | A2058 melanoma | IC₅₀ | Compound 7b showed an IC₅₀ of 3.5 ± 1.1 µM. nih.gov | nih.gov |
| Thiazolidine-2,4-dione-thiazole hybrids | MCF-7 breast cancer | IC₅₀ | Compound 7b had an IC₅₀ of 17.9 ± 1.1 µM. nih.gov | nih.gov |
| 2-substituted thiazole-4[5H]-one derivatives | MCF-7, HepG2 | IC₅₀ | All synthesized compounds showed antiproliferative activity. mdpi.com | mdpi.com |
The thiazole nucleus is considered a valuable pharmacophore in the design of anticonvulsant agents. biointerfaceresearch.com Thiazole derivatives have been evaluated in various preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comnih.gov
A series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potential. biointerfaceresearch.com One of the most active compounds in this series was 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one. biointerfaceresearch.com Another study on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles found that several derivatives with F-, Cl-, Br-, CF₃-, CH₃-, and adamantyl substituents demonstrated significant anticonvulsant activity in the pentylenetetrazole model. tandfonline.com
Furthermore, hybrid compounds incorporating triazole and thiazole moieties have shown promise. nih.gov Certain 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones exhibited significant anticonvulsant activity in both MES and scPTZ screens. nih.gov
Table 3: Anticonvulsant Activity of Selected Thiazole Derivatives
| Compound Type | Test Model | Findings | Reference |
|---|---|---|---|
| Thiazolidin-4-one substituted thiazoles | MES and scPTT | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was the most active in the series. biointerfaceresearch.com | biointerfaceresearch.com |
| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | Pentylenetetrazole (PTZ) | Derivatives with F, Cl, Br, CF₃, CH₃, and adamantyl substituents were highly active. tandfonline.com | tandfonline.com |
| Triazolyl-thiazole thiones | MES and scPTZ | Two compounds showed significant activity with ED₅₀ values of 23.9 and 13.4 mg/kg in the MES screen. nih.gov | nih.gov |
The development of novel antiviral agents is a critical area of research, and thiazole derivatives have been investigated for their potential to inhibit a range of viruses. nih.gov
Thiazolide compounds, specifically 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have been studied for their activity against the Hepatitis C virus (HCV). core.ac.uk Nitazoxanide (B1678950), a thiazolide, has shown positive results in clinical trials for HCV. core.ac.uk In vitro studies with thiazolide derivatives demonstrated a significant reduction in viral titers of HCV genotype 3a. researchgate.net
In the context of HIV, a series of thiazolothiazepines were evaluated as inhibitors of HIV-1 integrase. nih.gov These compounds were found to inhibit the enzyme and viral replication. nih.gov
Table 4: Antiviral Activity of Selected Thiazole Derivatives
| Compound Type | Virus | Target/Assay | Findings | Reference |
|---|---|---|---|---|
| Thiazolide derivatives | Hepatitis C Virus (HCV) | In vitro inhibition of genotype 3a | Significant reduction in viral titers. researchgate.net | researchgate.net |
| 2-hydroxyaroyl-N-(thiazol-2-yl)amides | Hepatitis C Virus (HCV) | Replicon assays (genotypes 1A and 1B) | A 5'-Cl analogue of nitazoxanide showed comparable in vitro activity. core.ac.uk | core.ac.uk |
Thiazole-containing compounds have also been explored for their anti-inflammatory activities. nih.gov The structural similarities of some derivatives to known anti-inflammatory agents have prompted these investigations.
A series of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives of ibuprofen (B1674241) were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Several compounds were identified as potential anti-inflammatory agents with reduced gastrointestinal side effects compared to ibuprofen. nih.gov Another study on β-diketone structural analogues of curcumin, such as 1,3-bis-(2-substituted-phenyl)-propane-1,3-dione, found that these compounds inhibited chemically-induced tumor promotion and inflammation in mouse skin. nih.gov Specifically, 1,3-bis-(2-acetoxy phenyl)-propane-1,3-dione was a potent anti-inflammatory agent that reduced the production of prostaglandin (B15479496) E₂. nih.gov
Elucidation of Structure-Activity Relationships (SAR) Based on Chemical Modifications
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiazole derivatives, SAR analyses have provided insights into the structural features required for their various pharmacological effects.
In the realm of antimicrobial agents, SAR studies of 2,5-disubstituted thiazole derivatives revealed that a nonpolar, hydrophobic moiety at position 2 and an ethylidenehydrazine-1-carboximidamide group at position 5 were beneficial for antibacterial activity. nih.gov For a series of 1,3-thiazole and benzo[d]thiazole derivatives, it was found that increasing the lipophilicity by lengthening the alkyl chain at the 2-position did not enhance antimicrobial potency. nih.gov However, the placement of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring resulted in better activity compared to its placement at the 4-position. nih.gov
For anticonvulsant activity, the type of substituent at the para-position of a benzene (B151609) ring attached to the thiazole core was found to be important for the activity of 2-(cyclopentylmethylene)-hydrazinyl-1,3-thiazoles. tandfonline.com In a series of thiazole-bearing 4-thiazolidinones, modifications based on SAR led to the identification of compounds with excellent anticonvulsant properties. mdpi.com
In the context of antiviral activity against HIV-1 integrase, SAR studies of thiazolothiazepines indicated that compounds with two carbonyl groups in the pentatomic moiety SC(O)CNC(O) were generally more potent. nih.gov The presence of a naphthalene (B1677914) ring system enhanced potency, suggesting a hydrophobic pocket in the active site. nih.gov The position of the sulfur atom in the thiazole ring was also critical for activity. nih.gov
For kinase inhibition , SAR studies on 3-aminothiazole-7-azaindole derivatives revealed that the 7-azaindole (B17877) core was essential for activity. acs.org The insertion of a methyl group at position 5 of the thiazole nucleus shifted the activity towards Fyn kinase, while replacing the thiazole with a thiadiazole ring switched the activity towards GSK-3β kinase. acs.org
Impact of Substituent Electronic and Steric Effects on Bioactivity
The biological activity of thiazole-containing compounds is profoundly influenced by the nature and position of substituents on the thiazole ring. These substituents can exert electronic and steric effects that modulate the molecule's interaction with biological targets.
In a study on thiazolylhydrazone derivatives as acetylcholinesterase inhibitors, it was observed that substituents on the phenyl ring attached to the thiazole moiety influenced the inhibitory activity. academie-sciences.fr For example, a methoxy (B1213986) group (an EDG) at the para-position of the phenyl ring resulted in potent inhibition. researchgate.net Conversely, the presence of a trifluoromethyl group (a strong EWG) also conferred significant activity. researchgate.net This suggests that the electronic nature of the substituent plays a crucial role in the compound's biological action, likely by influencing key interactions within the enzyme's active site.
Steric Effects: The size and spatial arrangement of substituents can also play a critical role in determining biological activity. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in a receptor or hinder binding due to steric clashes.
Research on various thiazole derivatives has demonstrated the importance of steric factors. For example, in a series of 2-amino-thiazole derivatives, the nature of the substituent at the 4-position of the thiazole ring was found to be critical for their antimycobacterial activity. nih.gov The presence of different aryl or alkyl groups would undoubtedly have different steric requirements, influencing how the molecule fits into the active site of its biological target.
The following table summarizes the general impact of substituent effects on the bioactivity of thiazole derivatives, which can be extrapolated to the 1-(1,3-thiazol-2-yl)butane-1,3-dione scaffold.
| Substituent Type | General Effect on Bioactivity | Rationale |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Can enhance or decrease activity depending on the target. | Modulates the electron density of the thiazole ring, affecting hydrogen bonding capabilities and overall polarity. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, Halogens) | Often enhances activity, particularly in enzyme inhibition. | Can increase the acidity of nearby protons, facilitating key interactions or altering the molecule's electrostatic potential for improved binding. |
| Small, Lipophilic Groups (e.g., -CH₃, -Cl) | Generally favorable for cell permeability and can fit into small hydrophobic pockets. | Improves pharmacokinetic properties and can lead to specific, favorable interactions with the target. |
| Bulky Groups (e.g., -phenyl, -adamantyl) | Can either enhance or diminish activity. | May provide additional binding interactions if a large hydrophobic pocket is available, but can also cause steric hindrance, preventing proper binding. |
Role of Core Scaffold Modifications on Biological Efficacy
Thiazole Ring Modifications: Altering the substitution pattern on the thiazole ring, for instance, moving a substituent from the 4-position to the 5-position, can drastically change the molecule's interaction with its target. Studies on imidazo[2,1-b]thiazole (B1210989) derivatives have shown that the position of substituents is crucial for antimycobacterial activity. rsc.org Fusing the thiazole ring with other heterocyclic systems, such as in benzo[d]imidazo[2,1-b]thiazoles, has also been shown to significantly enhance antimycobacterial potency. rsc.org This suggests that extending the scaffold can lead to additional, favorable interactions with the biological target.
Scaffold Hopping: Replacing the thiazole ring with other five-membered heterocycles, a strategy known as scaffold hopping, can lead to compounds with improved properties. For example, the bioisosteric replacement of the thiazole ring with a thiadiazole or oxadiazole ring can alter the compound's metabolic stability and pharmacokinetic profile while potentially retaining or improving its biological activity. nih.gov Research on c-Met kinase inhibitors has explored the use of both thiazole and thiadiazole carboxamides, indicating that both scaffolds can be accommodated within the enzyme's active site. nih.gov
The table below illustrates how modifications to the core scaffold can influence biological efficacy, with principles that could be applied to the this compound framework.
| Scaffold Modification | Potential Impact on Biological Efficacy | Rationale |
| Fusion with other rings (e.g., benzothiazole) | Can enhance activity and selectivity. | Increases the size and rigidity of the molecule, potentially leading to more extensive and specific interactions with the target. researchgate.net |
| Isosteric replacement (e.g., with thiadiazole, oxadiazole) | Can modulate pharmacokinetic properties and may alter binding affinity. | Changes the electronic and lipophilic character of the core, which can affect target binding and metabolic stability. nih.gov |
| Modification of the linker (the butane-1,3-dione moiety) | Can alter the spatial orientation of the thiazole ring relative to a binding partner. | Changes in linker length or rigidity can optimize the positioning of key pharmacophoric features for improved interaction with the target. |
| Introduction of additional functional groups | Can introduce new binding interactions. | For example, adding a hydroxyl or amino group could create new hydrogen bonding opportunities with the target protein. |
Emerging Applications and Future Research Directions
Potential in Material Science (e.g., OLEDs, Fluorescent Dyes)
The unique electronic properties of the 1-(1,3-thiazol-2-yl)butane-1,3-dione scaffold make it a compelling candidate for the development of novel photoluminescent materials. The β-dicarbonyl portion of the molecule can exist in a keto-enol equilibrium, allowing it to act as a potent bidentate ligand that chelates with metal ions, particularly lanthanides (e.g., Europium, Terbium). Such metal complexes are known for their intense and sharp emission bands, a property highly sought after for applications in Organic Light-Emitting Diodes (OLEDs) and fluorescent labels.
In these potential applications, the thiazole (B1198619) heterocycle can function as a chromophoric "antenna." It can absorb excitation energy and efficiently transfer it to the chelated metal ion, which then emits light, a phenomenon known as the antenna effect. This intramolecular energy transfer significantly enhances the luminescence quantum yield of the metal complex. The development of fluorophores based on related heterocyclic systems, such as 2,1,3-benzothiadiazoles, for use in OLEDs and solar cells underscores the viability of this approach. mdpi.com Furthermore, derivatives like 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione (B1306022) are utilized as intermediates in the synthesis of dyes, confirming the core structure's relevance in creating colored and emissive materials. synhet.com The indane-1,3-dione scaffold, another dicarbonyl compound, has also found use in organic electronics, further suggesting the potential of dione-based structures in this field. mdpi.com
Table 1: Properties of Related Thiazole-Based Luminescent Materials
| Compound Class | Potential Application | Key Structural Feature | Luminescence Mechanism | Reference |
|---|---|---|---|---|
| 2,1,3-Benzothiadiazole Derivatives | OLEDs, Fluorescent Sensors | Fused aromatic heterocyclic system | Intrinsic fluorescence, often used as a core for larger conjugated systems | mdpi.com |
| Lanthanide β-diketonate complexes | OLEDs, Bio-imaging | β-Dicarbonyl ligand | Antenna effect: ligand absorbs UV light and transfers energy to the lanthanide ion | Generic principle |
| 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | Dye Intermediates | Thiazole and β-dione | Serves as a building block for more complex dye molecules | synhet.com |
Application in Analytical Chemistry (e.g., Cation Sensors)
The same chelation capability that lends this compound its potential in material science also makes it an excellent candidate for applications in analytical chemistry, specifically as a chemosensor for detecting metal ions. The binding of a target cation by the butane-1,3-dione unit can induce significant and measurable changes in the molecule's photophysical properties, such as a shift in absorption wavelength (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing).
Research on analogous structures provides strong evidence for this potential. For instance, a sensor based on a benzo[d]imidazo[2,1-b]thiazole structure was developed for the selective "turn-on" fluorescent detection of zinc ions (Zn²⁺). researchgate.net The binding of Zn²⁺ to the sensor molecule resulted in a 1:1 complex, which restricted intramolecular rotation and led to chelation-enhanced fluorescence (CHEF). researchgate.net Similarly, chemosensors incorporating the imidazole (B134444) ring, which is structurally related to thiazole, have demonstrated high selectivity and sensitivity for Zn²⁺ through a fluorescence turn-on response. nih.gov The versatility of the thiazole scaffold is further highlighted by the use of 2,1,3-benzothiadiazoles in designing optical devices for detecting a variety of cations and anions. mdpi.com These examples strongly suggest that this compound and its derivatives could be engineered into highly selective and sensitive sensors for environmental monitoring and biological diagnostics.
Table 2: Performance of Thiazole/Imidazole-Related Cation Sensors
| Sensor Base Compound | Target Ion | Signaling Mechanism | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole derivative | Zn²⁺ | Fluorescence 'turn-on' (CHEF) | 9.5850 ± 0.3835 nM | researchgate.net |
| Isoindole-imidazole Schiff base | Zn²⁺ | Fluorescence 'turn-on' | 0.073 µM | nih.gov |
Development of Advanced Synthetic Methodologies
While the classical synthesis of this compound typically involves a Claisen condensation between an appropriate thiazole ester and acetone, modern research focuses on developing more efficient, versatile, and scalable synthetic routes. Advanced methodologies are crucial for generating a library of derivatives with fine-tuned properties for specific applications.
One of the foundational methods for constructing the thiazole ring itself is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov This reaction remains a cornerstone for creating substituted thiazole precursors. Beyond the core synthesis, innovative "one-pot" procedures are being explored. For example, a patented process describes using a thiazole salt as a catalyst for the oxidative dehydrogenation of acetoin (B143602) to produce 2,3-butanedione, showcasing the role of thiazole derivatives in facilitating complex transformations. google.com Furthermore, combinatorial chemistry approaches, where various substituents are introduced onto the thiazole ring or the dione (B5365651) side chain, are being employed to rapidly generate novel derivatives. nih.govpeerj.com These methods allow for systematic exploration of the structure-activity relationship, accelerating the discovery of compounds with optimal performance for material or analytical applications.
Table 3: Synthetic Strategies for Thiazole and Dione Scaffolds
| Reaction Name/Type | Key Reagents | Purpose | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-halocarbonyls, Thioamides | Formation of the core thiazole ring | nih.gov |
| Claisen Condensation | Thiazole ester, Ketone (e.g., acetone) | Attachment of the butane-1,3-dione side chain | Classic method |
| Catalytic "One-Pot" Reaction | Acetaldehyde, Thiazole salt catalyst, Oxidizing agent | Demonstrates use of thiazole derivatives as catalysts in dione synthesis | google.com |
Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Artificial Intelligence in Molecular Design)
The future development of materials and sensors based on this compound will increasingly rely on the integration of computational tools with experimental chemistry. Chemoinformatics and artificial intelligence (AI) are revolutionizing molecular design by enabling rapid, in silico screening and property prediction, thereby minimizing the time and resources spent on trial-and-error synthesis.
Molecular docking studies have already proven invaluable for understanding how thiazole derivatives interact with biological targets. For example, docking was used to validate the binding of novel thiazole-based antifungal agents to the lanosterol (B1674476) C14α-demethylase enzyme and to confirm the interaction of anticancer thiazole compounds within the active site of the VEGFR-2 protein. nih.govnih.govresearchgate.net These same computational techniques can be adapted to model the binding of this compound with various metal ions to predict its selectivity as a sensor, or to simulate its electronic properties within a host matrix for OLED applications.
Moreover, computational methods like Density Functional Theory (DFT) and in silico ADME (Absorption, Distribution, Metabolism, Excretion) analysis can predict the electronic structure, photophysical properties, and pharmacokinetic profiles of novel derivatives before they are synthesized. nih.gov This predictive power allows researchers to prioritize the most promising candidates for laboratory investigation, creating a more efficient and targeted discovery pipeline.
Table 4: Application of Computational Tools in Thiazole Derivative Research
| Computational Method | Application | Example from Related Research | Reference |
|---|---|---|---|
| Molecular Docking | Predicting and validating binding interactions | Confirmed binding of thiazole derivatives to fungal and cancer-related enzymes | nih.govnih.govresearchgate.net |
| Density Functional Theory (DFT) | Analyzing molecular structure and electronic properties | Used to support favorable reactivity of novel thiazole anticancer agents | nih.gov |
| In Silico ADME Analysis | Predicting pharmacokinetic properties | Supported favorable profiles for newly designed thiazole derivatives | nih.gov |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (diketone protons) and δ 7.2–8.1 ppm (thiazole protons) confirm connectivity .
- ¹³C NMR : Carbonyl carbons appear at ~190–200 ppm, while thiazole carbons resonate at 120–150 ppm.
- X-ray Crystallography :
What mechanisms underlie the biological activity of this compound derivatives, particularly in anticancer contexts?
Advanced Research Focus
The compound’s bioactivity stems from:
- Electrophilic diketone groups : Participate in nucleophilic attacks on enzyme active sites (e.g., inhibition of topoisomerase I via covalent bonding) .
- Thiazole ring : Enhances binding to ATP pockets in kinases through π-π stacking and hydrogen bonding .
Methodological Insight : Use in vitro cytotoxicity assays (e.g., MTT on MCF-7 breast cancer cells) to quantify IC₅₀ values, complemented by molecular docking (AutoDock Vina) to predict binding modes .
How do halogen substitutions at the phenyl ring influence the structure-activity relationship (SAR) of 1-(halophenyl)butane-1,3-dione analogs?
Advanced Research Focus
Halogenation modulates electronic and steric properties:
| Compound | Biological Activity (IC₅₀, μM) | Key SAR Insight |
|---|---|---|
| 1-(2-Bromophenyl) analog | 12.5 (MCF-7) | Bromine’s polarizability enhances hydrophobic interactions . |
| 1-(2-Chlorophenyl) analog | 25.8 (MCF-7) | Smaller size reduces binding affinity compared to Br . |
| 1-(2-Fluorophenyl) analog | >50 (MCF-7) | Electron-withdrawing effect destabilizes target binding . |
Methodological Note : Synthesize analogs via Ullmann coupling, and validate SAR using comparative molecular field analysis (CoMFA).
What computational strategies are effective in predicting the reactivity and metabolic pathways of this compound?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrophilic sites (e.g., diketone α-carbons) prone to nucleophilic attack .
- ADMET Prediction : Use SwissADME to estimate bioavailability (LogP ~2.1) and cytochrome P450 metabolism (CYP3A4 as primary metabolizer) .
How does crystallographic data resolve structural ambiguities in this compound derivatives?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
